
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Vorbereitungsmethoden
The synthesis of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: Using reagents like sodium chlorite under a CO2 atmosphere to form lactams.
Reduction: Commonly involves hydrogenation using metal catalysts.
Substitution: Involves the replacement of functional groups using reagents like organoboron compounds in Suzuki–Miyaura coupling.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
These compounds share a similar piperidine core but differ in their substituents, leading to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
3-acetyl-1-(4-methoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-10(16)13-4-3-9-15(14(13)17)11-5-7-12(18-2)8-6-11/h5-8,13H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
AQISXGVPOJKKJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


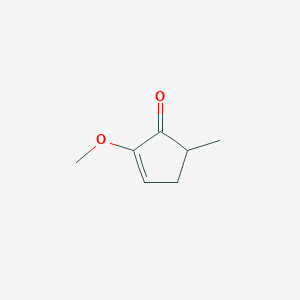
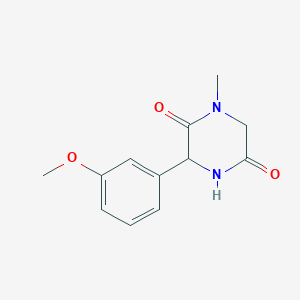
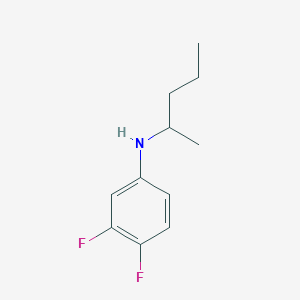


![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
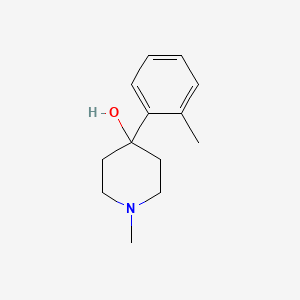
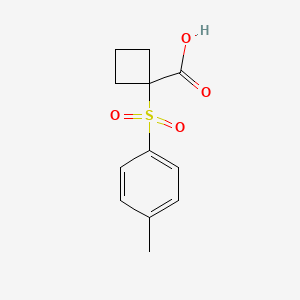
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
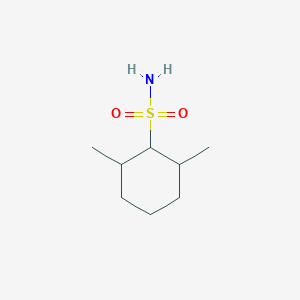
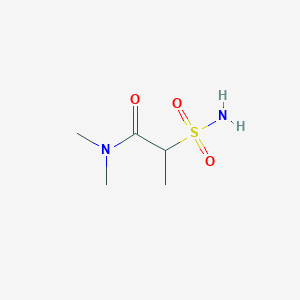
![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
![2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13223499.png)

